molecular formula C8H4BrNO3 B1267771 5-Bromoisatoic anhydride CAS No. 4692-98-2

5-Bromoisatoic anhydride

Cat. No.: B1267771
CAS No.: 4692-98-2
M. Wt: 242.03 g/mol
InChI Key: DXSMYDSFWCOSFM-UHFFFAOYSA-N
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Description

5-Bromoisatoic anhydride: is a chemical compound with the molecular formula C8H4BrNO3 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione . This compound is characterized by its off-white to salmon powder appearance and is primarily used as a chemical intermediate in various organic synthesis processes .

Preparation Methods

Synthesis via Triphosgene and 2-Amino-5-bromobenzoic Acid

Method Overview:
This industrially relevant synthesis involves the cyclization of 2-amino-5-bromobenzoic acid using triphosgene in the presence of pyridine and dichloromethane/acetonitrile solvents at elevated temperatures.

Stepwise Procedure:

  • Dissolve 2-amino-5-bromobenzoic acid in acetonitrile and warm to 50-55 °C.
  • Add pyridine and a solution of triphosgene in dichloromethane dropwise simultaneously.
  • Stir the reaction mixture at 50-55 °C for 2 hours after addition.
  • Remove solvents under reduced pressure, add water to precipitate product.
  • Filter, wash with water and chilled dichloromethane, then dry under vacuum.

Yield and Purity:

  • Yield: Approximately 98%
  • Product: 6-bromo-1H-benzo[d]oxazine-2,4-dione (5-bromoisatoic anhydride)
  • Product used without further purification

Advantages:

  • High yield and purity
  • Scalable for industrial production
  • Efficient cyclization using triphosgene (a safer phosgene equivalent)

Notes:

  • Pyridine acts as a base to neutralize HCl generated during reaction.
  • Reaction temperature control is critical to avoid decomposition.

This method is well-documented for producing isatoic anhydrides with halogen substitutions and is favored for its efficiency and scalability.

Multi-step Synthesis from 2-Bromobenzoic Acid

Method Overview:
A more complex synthetic route involves multiple steps starting from 2-bromobenzoic acid, progressing through intermediates such as 2-bromobenzoic anhydride, 5-bromoisophthalic anhydride, and 5-bromoisophthalic acid, finally yielding this compound.

Key Steps:

Step Reaction Conditions Comments
1 Acylation of 2-bromobenzoic acid with acetic acid/anhydride catalyzed by cuprous chloride Cuprous chloride catalyst, reflux conditions Produces 2-bromobenzoic anhydride
2 Reaction of 2-bromobenzoic anhydride with arsenic trioxide in tetrahydrofuran (THF) THF solvent, controlled temperature Forms 5-bromoisophthalic anhydride
3 Hydrolysis of 5-bromoisophthalic anhydride with sodium hydroxide in ethanol Heating under reflux Yields 5-bromoisophthalic acid
4 Cyclization of 5-bromoisophthalic acid with acetic anhydride catalyzed by ferric chloride Ferric chloride catalyst, heating Final product: this compound

Advantages and Challenges:

  • Allows preparation from more readily available starting materials.
  • Requires careful control of reaction conditions and purification steps.
  • Use of arsenic trioxide poses toxicity and disposal concerns.
  • Multi-step process may reduce overall yield and increase cost.

This route is more suited for specialized synthesis or when starting materials dictate its use.

Oxidative Cyclization of 5-Bromoisatin Using Hydrogen Peroxide (Patent Method)

Method Overview:
Isatoic anhydrides can be prepared by oxidative cyclization of isatins using aqueous hydrogen peroxide in carboxylic acid solvents, often with acid catalysts.

General Conditions:

  • Substrate: 5-bromoisatin or substituted isatin derivatives
  • Solvent: Glacial acetic acid or other aliphatic carboxylic acids (e.g., formic acid, propionic acid)
  • Oxidant: 30-50% aqueous hydrogen peroxide, molar ratio 1:1 to 2:1 (H2O2:isatin)
  • Catalyst: Inorganic acids (sulfuric acid, phosphoric acid) or aromatic sulfonic acids (p-toluenesulfonic acid)
  • Temperature: 25-65 °C, typically room temperature to slightly elevated
  • Reaction time: 1-2.5 hours depending on substrate

Procedure Example:

  • Suspend 5-bromoisatin in glacial acetic acid.
  • Add sulfuric acid catalyst and aqueous hydrogen peroxide dropwise with stirring.
  • Maintain temperature at 40-65 °C during addition and reaction.
  • Product precipitates as crystalline solid, isolated by filtration.

Advantages:

  • High purity crystalline product obtained directly.
  • Mild reaction conditions with environmentally benign oxidant.
  • Applicable to various substituted isatins.

Notes:

  • Reaction accelerated by acid catalysts.
  • Product isolated without extensive purification.

This method offers an economical and efficient route for isatoic anhydride derivatives, including this compound.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
1. DMF/H2O Stirring 5-Bromoindole DMF/H2O (4:1) RT, 16 h Not specified (high purity) Simple, mild, lab-scale Longer reaction time
2. Triphosgene Cyclization 2-Amino-5-bromobenzoic acid Triphosgene, pyridine, DCM, ACN 50-55 °C, 2 h ~98% High yield, scalable Use of triphosgene (toxic)
3. Multi-step from 2-Bromobenzoic Acid 2-Bromobenzoic acid Cuprous chloride, arsenic trioxide, NaOH, ferric chloride Various, reflux and heating steps Not specified Uses common materials Multi-step, toxic reagents, complex
4. Oxidative Cyclization 5-Bromoisatin H2O2, acetic acid, acid catalyst 25-65 °C, 1-2.5 h High (80-90% typical) Mild, direct crystallization Requires handling of peroxides

Research Findings and Notes

  • The triphosgene method is widely used industrially due to its efficiency and high yield, but requires careful handling of toxic reagents.
  • The oxidative cyclization method using hydrogen peroxide offers a greener alternative with mild conditions and good yields, suitable for various substituted isatins.
  • The DMF/H2O method is convenient for research labs for small-scale synthesis with simple setup.
  • Multi-step synthetic routes from 2-bromobenzoic acid are more complex and less preferred unless specific intermediates are required.
  • Purity and yield optimization depend on precise control of temperature, reagent addition rates, and solvent choice.
  • Characterization by NMR and melting point is standard for confirming product identity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisatoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophiles: such as amines and alcohols are commonly used in substitution reactions.

    Catalysts: like pyridine are used to facilitate reactions.

Major Products Formed:

  • Substitution reactions typically yield substituted isatoic anhydrides .
  • Cyclization reactions can produce benzoxazine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Heterocyclic Compounds
5-Bromoisatoic anhydride serves as a crucial intermediate for synthesizing various heterocyclic compounds, including five-membered and six-membered rings. Its reactivity allows it to participate in electrophilic and nucleophilic reactions, making it valuable for creating complex organic structures .

2. Drug Intermediates
This compound is integral in synthesizing pharmaceutical agents, particularly anticancer and antiviral drugs. For instance, it has been utilized to produce derivatives of quinazolinones, which exhibit significant cytotoxic activity against cancer cell lines such as HT29 and HCT116 . The synthesis of these compounds often involves reactions with amines and other reagents to yield biologically active substances.

3. Catalysis
this compound can act as a catalyst in various organic reactions, including esterification and acylation processes. Its ability to facilitate these reactions enhances the efficiency of synthetic pathways in organic chemistry .

Biochemical Research Applications

1. Structural Studies
In biochemistry, this compound is employed as a probe for studying the structure and function of biological macromolecules like proteins and nucleic acids. This application is crucial for understanding biochemical pathways and interactions at the molecular level .

2. Antimicrobial Activity
Research has indicated that derivatives synthesized from this compound possess antimicrobial properties. For example, novel analogs based on the compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential in drug discovery for infectious diseases .

Case Studies

Study ReferenceSynthesis MethodCompounds ProducedBiological Activity
Three-component reaction with triethyl orthoformate6-bromoquinazolinonesCytotoxicity against HT29 and HCT116
Synthesis of 4-hydroxy-2-quinolone derivativesAntimicrobial agentsEffective against A. flavus
Acid-catalyzed reactions with alcoholsIsatoic anhydride derivativesPotential use in fatty liver disease

Future Prospects

The future applications of this compound appear promising due to its established role in medicinal chemistry and materials science. As research continues to unveil new synthetic pathways and biological activities, this compound is likely to play a pivotal role in developing innovative therapeutic agents and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromoisatoic anhydride involves its ability to act as an electrophile in chemical reactions. The bromine atom in its structure makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, its derivatives may interact with enzymes and receptors , influencing cellular pathways and exhibiting biological activities .

Comparison with Similar Compounds

  • Isatoic anhydride
  • 5-Nitroisatoic anhydride
  • 6-Fluoroisatoic anhydride
  • N-Methylisatoic anhydride

Comparison: 5-Bromoisatoic anhydride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to other isatoic anhydrides. The bromine atom also imparts distinct electronic and steric properties , making it a valuable intermediate in organic synthesis .

Biological Activity

5-Bromoisatoic anhydride (CAS No. 4692-98-2) is a chemical compound with significant potential in pharmaceutical applications, particularly as a pharmaceutical intermediate and in laboratory research. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications and efficacy.

  • Molecular Formula : C₈H₄BrNO₃
  • Molecular Weight : 242.03 g/mol
  • Appearance : Off-white to salmon powder
  • Melting Point : 288 °C

This compound is synthesized from 5-bromo indole using a DMF/H₂O mixture, indicating its utility in various organic syntheses .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating a series of quinolone derivatives, compounds derived from this compound were tested against various microbial strains. The results demonstrated that these derivatives possess significant antibacterial properties, suggesting that the anhydride can serve as a scaffold for developing new antimicrobial agents .

Anti-Cancer Activity

Another area of interest is the potential anti-cancer activity of derivatives synthesized from this compound. In one study, the compound was converted into Weinreb amides, which subsequently reacted with phenyl lithiums to yield various ketones. These ketones were evaluated for their ability to inhibit the growth of cancer cells, specifically targeting pathways involved in tumor progression .

Case Studies

  • Synthesis of Antimicrobial Compounds :
    • A series of new compounds were synthesized using this compound as a precursor. The study reported that certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing effective antimicrobial agents .
  • Cancer Drug Development :
    • In a study focused on second-generation analogs of cancer drugs, this compound was utilized to create compounds that demonstrated potent inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. The findings suggested that modifications to the structure could lead to improved efficacy and selectivity for cancer treatment .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Efficacy Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
Anti-CancerTrypanosoma cruziPotent inhibition

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 5-bromoisatoic anhydride derivatives?

This compound is typically synthesized via oxidation of 5-bromo-isatin using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature, achieving yields up to 98% . For derivatives, common routes include:

  • Condensation reactions : Reacting with amino acids (e.g., D-tyrosine methyl ester) in pyridine under reflux to form benzodiazepine-diones .
  • Weinreb amide formation : Converting the anhydride to a Weinreb amide for subsequent ketone synthesis via aryl lithium addition .
    Key considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side reactions like lithium-bromide exchange .

Q. Basic: How should researchers characterize this compound and its intermediates?

Characterization requires a multi-technique approach:

  • NMR : Confirm regiochemistry and purity (e.g., distinguishing between 5- and 6-bromo isomers via 13C^{13}\text{C} chemical shifts).
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous stereochemistry in cyclized products (e.g., tetrahydrobenzodiazepines) .
    Purity checks : Use HPLC with UV detection to identify unreacted starting materials or byproducts .

Q. Advanced: What mechanistic challenges arise in regioselective cyclization reactions involving this compound?

Regioselectivity in cyclization (e.g., forming quinolones or pyrrolo[1,4]benzodiazepines) is influenced by:

  • Steric effects : Bulky substituents on the anhydride favor specific ring-closure pathways .
  • Electronic factors : Electron-withdrawing bromine directs nucleophilic attack to the less hindered carbonyl .
    Case study : Intramolecular ring closure of acetylated intermediates (e.g., compound 5 in Scheme 1) requires precise base selection (e.g., t-BuOK in 1,2-dimethoxyethane) to avoid competing pathways .

Q. Advanced: How do competing reaction pathways impact yields in multi-step syntheses?

Contradictions in reported yields (e.g., 62% vs. 98%) often stem from:

  • Workup protocols : Sodium bicarbonate washes prevent deprotonation of phenolic hydroxyl groups or protonation of basic amines, preserving product stability .
  • Catalyst selection : Copper-catalyzed cyanation improves efficiency but requires inert conditions to avoid side reactions .
    Troubleshooting : Optimize reaction time and temperature (e.g., reflux in pyridine vs. DMF) to suppress hydrolysis or dimerization .

Q. Advanced: How can researchers address discrepancies in stereochemical outcomes during heterocycle formation?

Stereochemical control in products like tetrahydrobenzodiazepines depends on:

  • Chiral precursors : Use of D- or L-amino acids (e.g., D-proline) dictates the configuration of the final scaffold .
  • Reduction conditions : Borane-THF selectively reduces lactams without altering stereocenters .
    Validation : Compare experimental 1H^{1}\text{H}-NMR coupling constants with DFT-predicted values to confirm stereochemistry .

Q. Advanced: What strategies mitigate halogen loss during functionalization of this compound?

Retention of the bromine substituent is critical for downstream coupling (e.g., Suzuki-Miyaura). Key strategies include:

  • Mild reaction conditions : Avoid strong bases or high temperatures that promote debromination.
  • Protecting groups : Temporarily mask reactive sites (e.g., acetylation of amines) before halogen-sensitive steps .
    Example : BF₃·MeOH-mediated deprotection preserves the bromine in tipifarnib analogs .

Q. Advanced: How does this compound compare to non-halogenated analogs in drug discovery?

The bromine atom enhances:

  • Bioactivity : Increased binding affinity in kinase inhibitors (e.g., anti-Chagas disease analogs) due to hydrophobic interactions .
  • Synthetic versatility : Bromine serves as a handle for cross-coupling (e.g., cyanation, amination) to diversify scaffolds .
    Limitation : Bromine’s electron-withdrawing nature may reduce solubility, necessitating formulation optimization .

Q. Advanced: What analytical methods resolve data contradictions in reaction kinetics?

For conflicting rate data (e.g., in copolymerization studies):

  • Penultimate vs. terminal models : Use nonlinear least-squares fitting of composition data to identify dominant mechanisms .
  • Sequence distribution analysis : DEPT 13C^{13}\text{C}-NMR distinguishes styrene-centered triads in alternating copolymers .
    Application : These methods clarify whether maleic anhydride copolymerization with styrene follows complex-participation or penultimate effects .

Q. Advanced: How can computational chemistry guide the design of this compound-based catalysts?

  • DFT calculations : Predict transition states for cyclization or coupling reactions to optimize regioselectivity .
  • Molecular docking : Screen derivatives for target binding (e.g., RABGGTase inhibitors) before synthesis .
    Case study : Retrosynthetic analysis of THB69 leveraged computational modeling to prioritize viable routes .

Q. Advanced: What are the emerging applications of this compound in materials science?

  • Polymer modification : Maleic anhydride-grafted polymers (e.g., polyethylene) use similar brominated analogs for enhanced adhesion .
  • Adsorbents : Bromine-functionalized cellulose derivatives show potential in heavy metal sequestration, though stability under acidic conditions requires further study .

Properties

IUPAC Name

6-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMYDSFWCOSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302242
Record name 5-Bromoisatoic anhydride
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-98-2
Record name 4692-98-2
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Record name 5-Bromoisatoic anhydride
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Record name 5-Bromoisatoic Anhydride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-2-amino-benzoic acid (25 g, 0.115 mmol) in a mixed solvent of THF:H2O:conc. HCl (4:2:1, 350 mL), was added a solution of phosgene (0.23 mmol, 20% in toluene) dropwise. The reaction mixture was allowed to stir at room temperature for 4 h. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give the title compound (22.5 g, 78%) as a gray solid.
Quantity
25 g
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0 (± 1) mol
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350 mL
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0.23 mmol
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Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromo-benzoic acid (280 g, 1.3 mol) in acetonitrile (1.3 l) was warmed up to 50–55° C. Pyridine (206 g, 2.61 mol) and a solution of triphosgene (128.8 g, 0.43 mol) in dichloromethane (720 ml) were simultaneously added dropwise. After completion of the addition, the mixture was stirred at 50–55° C. for an additional 2 h. The solvent was removed under reduced pressure and water was added. The precipitate was collected by filtration, successively washed with water and chilled dichloromethane, and then dried under vacuum to afford the desired product 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (304 g, 98%). This material was used in the next step without further purification.
Quantity
280 g
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reactant
Reaction Step One
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1.3 L
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206 g
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128.8 g
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720 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2-amino-5-bromo-benzoic acid (270 g, 1.25 mol) in acetonitrile (1250 mL) was added a solution of triphosgene (123.8 g, 416.7 mmol) in dichloromethane (DCM) (500 mL) and pyridine (197.5 g, 2.5 mol) simultaneously at 55° C. The resultant mixture was stirred for another 3 hours then cooled to room temperature. The precipitate was collected by filtration, washed with acetonitrile and dried to afford 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pale powder (280 g, 93%). 1H NMR (DMSO-d6): δ 11.83 (s, 1H), 7.98 (s, 1H), 7.89-7.87 (d, 1H,), 7.09-7.07 (d, 1H).
Quantity
270 g
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Reaction Step One
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1250 mL
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123.8 g
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197.5 g
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reactant
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500 mL
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[Compound]
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resultant mixture
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Bromine (35 mL, 660 mmol) was added dropwise to a suspension of isatoic anhydride (100 g, 610 mmol) in 1.6 L water at 50° C. This temperature was maintained for an additional 2 hours. After cooling the solution to room temperature, the solid was filtered and washed twice with water and twice with acetone, yielding 125.6 g (85%) 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione as a pink solid.
Quantity
35 mL
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100 g
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1.6 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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